

# Spectroscopic Profile of 4-Hydroxy-3-nitrobiphenyl: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobiphenyl

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxy-3-nitrobiphenyl**, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Executive Summary

**4-Hydroxy-3-nitrobiphenyl** is a substituted biphenyl derivative with significant applications in organic synthesis. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide presents a consolidation of available spectroscopic data, including detailed tables of NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns. Furthermore, it outlines the experimental protocols typically employed to acquire such data and provides a visual workflow for spectroscopic analysis.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Hydroxy-3-nitrobiphenyl**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the predicted and observed chemical shifts for the <sup>1</sup>H and <sup>13</sup>C nuclei of **4-Hydroxy-3-nitrobiphenyl**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Hydroxy-3-nitrobiphenyl**

| Proton           | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------|----------------------------------|--------------|---------------------------|
| H-2              | ~8.1                             | d            | ~2.5                      |
| H-5              | ~7.2                             | d            | ~8.7                      |
| H-6              | ~7.6                             | dd           | ~8.7, 2.5                 |
| H-2', H-6'       | ~7.6                             | m            |                           |
| H-3', H-4', H-5' | ~7.4                             | m            |                           |
| OH               | Variable                         | br s         |                           |

Note: The chemical shifts and coupling constants are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Hydroxy-3-nitrobiphenyl**

| Carbon     | Chemical Shift ( $\delta$ , ppm) |
|------------|----------------------------------|
| C-1        | ~128                             |
| C-2        | ~135                             |
| C-3        | ~140                             |
| C-4        | ~155                             |
| C-5        | ~120                             |
| C-6        | ~125                             |
| C-1'       | ~138                             |
| C-2', C-6' | ~128                             |
| C-3', C-5' | ~129                             |
| C-4'       | ~127                             |

Note: The chemical shifts are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Hydroxy-3-nitrobiphenyl** is expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic groups. While a specific experimental spectrum for **4-Hydroxy-3-nitrobiphenyl** is not readily available, data for the closely related isomer, 4-Hydroxy-4'-nitrobiphenyl, from the NIST WebBook can be used as a reference.[\[1\]](#)

Table 3: Characteristic IR Absorption Bands (Reference: 4-Hydroxy-4'-nitrobiphenyl)

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode                   | Functional Group                |
|--------------------------------|------------------------------------|---------------------------------|
| ~3400-3200 (broad)             | O-H stretch                        | Phenolic -OH                    |
| ~3100-3000                     | C-H stretch                        | Aromatic                        |
| ~1600, ~1480                   | C=C stretch                        | Aromatic ring                   |
| ~1520, ~1340                   | N-O asymmetric & symmetric stretch | Nitro group (-NO <sub>2</sub> ) |
| ~1250                          | C-O stretch                        | Phenolic C-O                    |
| ~840                           | C-H out-of-plane bend              | para-disubstituted ring         |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for **4-Hydroxy-3-nitrobiphenyl** is available from PubChemLite.[\[2\]](#)

Table 4: Predicted Mass Spectrometry Data for **4-Hydroxy-3-nitrobiphenyl**

| Adduct              | m/z (mass-to-charge ratio) |
|---------------------|----------------------------|
| [M+H] <sup>+</sup>  | 216.06552                  |
| [M+Na] <sup>+</sup> | 238.04746                  |
| [M-H] <sup>-</sup>  | 214.05096                  |
| [M] <sup>+</sup>    | 215.05769                  |

Fragmentation Pattern: The fragmentation of **4-Hydroxy-3-nitrobiphenyl** under electron ionization would likely involve the loss of the nitro group (NO<sub>2</sub>), the hydroxyl group (OH), and potentially cleavage of the biphenyl linkage.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxy-3-nitrobiphenyl** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

## FT-IR Spectroscopy

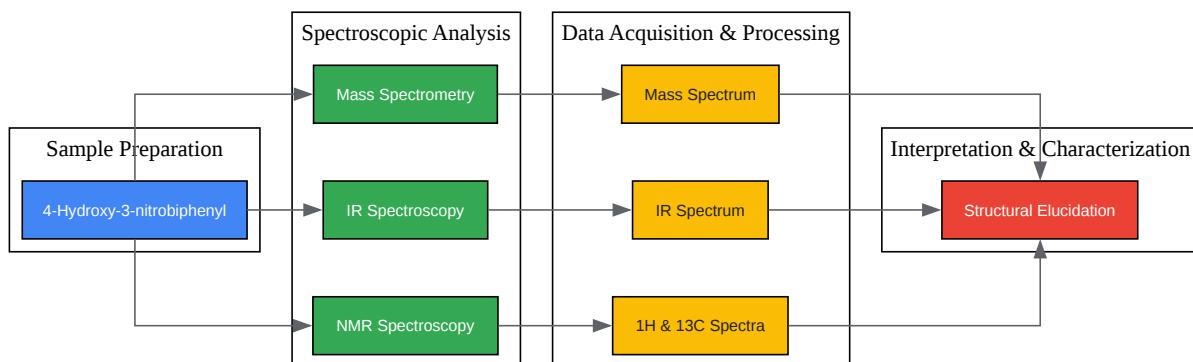
- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of **4-Hydroxy-3-nitrobiphenyl** with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.
- Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxy-3-nitrobiphenyl**.



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Caption: General workflow for the spectroscopic analysis of **4-Hydroxy-3-nitrobiphenyl**.

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## References

- 1. 4-Hydroxy-4'-nitrobiphenyl [webbook.nist.gov]
- 2. PubChemLite - 4-hydroxy-3-nitrobiphenyl (C<sub>12</sub>H<sub>9</sub>NO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
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